3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. The compound features multiple functional groups, including hydroxyl, phenyl, and pyrrolo[3,4-c]pyrazol-6-one moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pyrrolo[3,4-c]pyrazol-6-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl groups: The phenyl groups can be introduced via electrophilic aromatic substitution reactions.
Functionalization of the hydroxyl and hydroxyethyl groups: These groups can be added through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Halogenated phenyl derivatives, alkylated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and phenyl groups can form hydrogen bonds and π-π interactions, respectively, with the active sites of these targets, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-5-(2-hydroxyethyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 3-(4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The presence of both hydroxyl and hydroxyethyl groups, along with the prop-2-en-1-yloxyphenyl moiety, makes 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one unique
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-prop-2-enoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H25N3O4/c1-4-11-31-17-7-5-16(6-8-17)23-20-21(19-15(3)12-14(2)13-18(19)29)25-26-22(20)24(30)27(23)9-10-28/h4-8,12-13,23,28-29H,1,9-11H2,2-3H3,(H,25,26) |
InChI Key |
DABGCUASXPNJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)OCC=C)C |
Origin of Product |
United States |
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